PD-L1-IN-1

PD-1/PD-L1 inhibition HTRF assay Biochemical potency

PD-L1-IN-1 (CAS 2767424-13-3, also known as Compound is a small-molecule inhibitor targeting programmed cell death ligand 1 (PD-L1). It belongs to a novel class of 2,4,6-tri- and 2,4-disubstituted 1,3,5-triazines, developed through scaffold optimization of the biphenyl-based lead compound BMS-202.

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
Cat. No. B8223674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-L1-IN-1
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C
InChIInChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26)
InChIKeyLGWZTWZGNYPECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-L1-IN-1: A Triazine-Based Small Molecule PD-L1 Inhibitor with Unique Functional Profile in Tumor-Immune Co-Culture Models


PD-L1-IN-1 (CAS 2767424-13-3, also known as Compound 10) is a small-molecule inhibitor targeting programmed cell death ligand 1 (PD-L1). It belongs to a novel class of 2,4,6-tri- and 2,4-disubstituted 1,3,5-triazines, developed through scaffold optimization of the biphenyl-based lead compound BMS-202 [1]. PD-L1-IN-1 has been characterized for its ability to disrupt the PD-1/PD-L1 immune checkpoint axis, with reported activity in biochemical and cell-based assays .

Why Substituting PD-L1-IN-1 with Other In-Class PD-L1 Inhibitors Risks Compromised Functional Activity and Safety Profile


Small-molecule PD-L1 inhibitors exhibit significant structural diversity, leading to variations in binding affinity, functional efficacy, and off-target cytotoxicity. While compounds like BMS-202, PD-1/PD-L1-IN-9, and PD-1/PD-L1-IN-10 demonstrate potent biochemical inhibition (IC50 values ranging from 1.4 to 18 nM), their performance in physiologically relevant co-culture models often diverges . For instance, BMS-202, despite its higher biochemical potency, shows reduced functional rescue and increased cytotoxicity in healthy cells compared to PD-L1-IN-1 [1]. Generic substitution based solely on IC50 values may therefore lead to suboptimal experimental outcomes or misinterpretation of immune checkpoint modulation. The evidence below quantifies PD-L1-IN-1's unique differentiation relative to key comparators.

PD-L1-IN-1 Quantitative Differentiation Guide: Direct Comparator Data for Informed Scientific Procurement


PD-L1-IN-1 Biochemical Potency: 115 nM IC50 in HTRF Assay vs. BMS-202 and Next-Generation Inhibitors

PD-L1-IN-1 inhibits the PD-1/PD-L1 interaction with an IC50 of 115 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay . In the same assay format, the lead compound BMS-202 exhibits an IC50 of 18 nM, while next-generation inhibitors such as PD-1/PD-L1-IN-9 (IC50 = 3.8 nM) and PD-1/PD-L1-IN-10 (IC50 = 2.7 nM) demonstrate higher biochemical potency . Although PD-L1-IN-1 is less potent in this biochemical readout, its functional activity in cellular models (see Evidence Item 2) may compensate for this difference.

PD-1/PD-L1 inhibition HTRF assay Biochemical potency

PD-L1-IN-1 Functional Rescue in Tumor-Immune Co-Culture: Enhanced IFN-γ and Apoptosis with Reduced Healthy Cell Cytotoxicity vs. BMS-202

In a co-culture model comprising PD-L1-expressing cancer cells (PC9 and HCC827) and peripheral blood mononuclear cells (PBMCs), PD-L1-IN-1 (Compound 10) significantly increased interferon-γ (IFN-γ) release and induced apoptosis of cancer cells. Critically, PD-L1-IN-1 exhibited low cytotoxicity in healthy cells when compared directly to BMS-202 (compound 1) [1]. This head-to-head comparison demonstrates that PD-L1-IN-1 achieves functional immune activation with a potentially wider therapeutic window.

Tumor-immune co-culture IFN-γ secretion Apoptosis induction

Triazine Scaffold Differentiation: PD-L1-IN-1's 1,3,5-Triazine Core vs. Biphenyl Ether Scaffolds in BMS-202 and Analogs

PD-L1-IN-1 features a 2,4,6-tri- or 2,4-disubstituted 1,3,5-triazine core, a distinct chemical scaffold from the biphenyl ether structure of BMS-202 and many early small-molecule PD-L1 inhibitors [1]. This scaffold hopping approach was employed to improve upon the physicochemical and pharmacological properties of the lead series. While BMS-202 induces PD-L1 dimerization via biphenyl interactions, the triazine core may engage the PD-L1 binding pocket differently, potentially affecting binding kinetics and off-target profiles [2].

Medicinal chemistry Scaffold hopping Chemical diversity

Cytotoxicity Profile: PD-L1-IN-1 Shows Reduced Toxicity in Healthy Cells vs. BMS-202

In the co-culture model, PD-L1-IN-1 exhibited low cytotoxicity in healthy cells when compared to BMS-202 [1]. This suggests a potential for a wider therapeutic index, a critical consideration for in vivo applications where off-target toxicity can limit dose escalation and efficacy. While quantitative cytotoxicity data (e.g., CC50 values) are not reported in the abstract, the qualitative comparison provides a key differentiator.

Cytotoxicity Therapeutic window Safety assessment

PD-L1-IN-1 Unique Chemical Identity: CAS 2767424-13-3 and Formula C21H23N5O2 for Precise Procurement

PD-L1-IN-1 is uniquely identified by CAS number 2767424-13-3 and molecular formula C21H23N5O2 . This distinguishes it from other compounds in the 'PD-L1-IN' series, such as PD-1/PD-L1-IN-9 (no CAS reported) and PD-1/PD-L1-IN-10 (CAS 2487550-41-2). Using the correct CAS number ensures procurement of the intended triazine-based inhibitor and avoids experimental errors arising from compound misidentification.

Chemical identity CAS registry Procurement accuracy

Optimal Research and Industrial Applications for PD-L1-IN-1 Based on Quantitative Differentiation Evidence


Functional Immune Checkpoint Studies Requiring Physiologically Relevant Co-Culture Models

Researchers investigating the PD-1/PD-L1 axis in a tumor-immune context should prioritize PD-L1-IN-1 for its demonstrated ability to enhance IFN-γ secretion and induce cancer cell apoptosis in co-culture models of PD-L1-expressing PC9 or HCC827 cells with PBMCs [1]. Its low cytotoxicity in healthy cells reduces confounding off-target effects, making it suitable for detailed mechanistic studies of T-cell activation and immune evasion.

Medicinal Chemistry Campaigns Focused on Triazine-Based Scaffold Optimization

For teams seeking to develop next-generation PD-L1 inhibitors with improved physicochemical properties, PD-L1-IN-1 serves as a validated triazine-based lead compound. Its scaffold, distinct from biphenyl ether-based inhibitors like BMS-202, offers a novel chemical starting point for structure-activity relationship (SAR) studies and intellectual property generation [1].

Comparative Pharmacology Studies Evaluating Biochemical vs. Functional Potency in Immune Checkpoint Modulation

PD-L1-IN-1's moderate biochemical potency (IC50 = 115 nM) yet robust functional activity in co-culture makes it an ideal tool compound for studies that aim to dissect the relationship between in vitro binding affinity and cellular efficacy. This compound can serve as a benchmark to validate the predictive value of cell-based assays over simple HTRF screens [1].

Preclinical Toxicity and Safety Margin Assessments for Small-Molecule Immunotherapeutics

Given its favorable cytotoxicity profile compared to BMS-202 in co-culture models, PD-L1-IN-1 is a suitable candidate for early-stage in vivo tolerability and pharmacokinetic studies. Its low impact on healthy cells suggests a potentially wider therapeutic window, which is critical for compounds advancing toward preclinical development [1].

Quote Request

Request a Quote for PD-L1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.